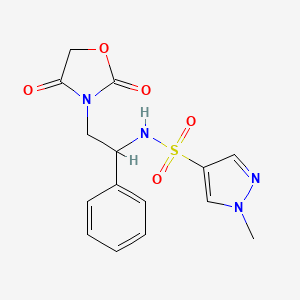

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazol-4-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Mehrere Derivate dieser Verbindung wurden synthetisiert und auf ihre antibakterielle und antifungale Aktivität untersucht. Insbesondere wurden sie gegen Bakterien wie Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa und Escherichia coli sowie gegen die Pilze Aspergillus niger und Fusarium oxysporum getestet. Die Styryl-Gruppierung an der zweiten Position des Quinazolinon-Gerüsts erhöhte die biologische Aktivität geringfügig und zeigte bessere antibakterielle als antifungale Wirkungen .

Antibakterielle Aktivität

Wirkmechanismus

Target of Action

The primary targets of this compound are the p300/CBP histone acetyltransferase domains . These are key transcriptional co-activators essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .

Mode of Action

The compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) and binds to the catalytic active site of p300 . This interaction inhibits the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription .

Biochemical Pathways

The compound affects the histone acetylation pathway . This alteration in histone acetylation can affect gene transcription and, consequently, various cellular processes .

Result of Action

The inhibition of the p300/CBP HAT domain by the compound leads to a decrease in the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .

Biologische Aktivität

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. Pyrazole and sulfonamide moieties have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be represented as follows:

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds followed by sulfonamide coupling. Recent studies have optimized reaction conditions to enhance yields and purity, which is crucial for subsequent biological evaluations .

Antiproliferative Activity

Research has shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated multiple derivatives against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values in the micromolar range, suggesting promising anticancer potential .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 5.2 | U937 |

| MR-S1-5 | 12.3 | U937 |

| MR-S1-19 | 8.7 | A549 |

Antibacterial and Antifungal Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties. The compound under study has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as various fungal pathogens. The mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| MR-S1-13 | Staphylococcus aureus | 15 |

| MR-S1-5 | Escherichia coli | 12 |

| MR-S1-19 | Candida albicans | 14 |

The biological activity of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is attributed to its ability to interact with specific biological targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. Pyrazoles can also modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide was included. This study highlighted its superior activity compared to other derivatives in terms of both antiproliferative effects and antimicrobial efficacy .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-18-8-12(7-16-18)25(22,23)17-13(11-5-3-2-4-6-11)9-19-14(20)10-24-15(19)21/h2-8,13,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTIAUFJSKUEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.